

An In-depth Technical Guide to

**Tetrabutylammonium Azide (CAS 993-22-6)** 

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tetrabutylammonium Azide	
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For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium azide (TBAz), identified by CAS number 993-22-6, is a quaternary ammonium salt with significant utility in modern organic synthesis. Comprising a tetrabutylammonium cation and an azide anion, this compound serves as a highly effective and versatile source of the azide moiety.[1] Its principal advantage over inorganic azides, such as sodium azide, lies in its exceptional solubility in a wide array of organic solvents, ranging from polar to nonpolar.[1][2] This property allows it to be used in homogenous reaction conditions where other azide sources would be ineffective, making it an invaluable tool in pharmaceutical research, materials science, and chemical development.[3]

This guide provides a comprehensive overview of **Tetrabutylammonium Azide**, including its physicochemical properties, key applications, detailed experimental protocols, and critical safety information tailored for a technical audience.

## **Physicochemical and Safety Data**

The physical, chemical, and safety properties of **Tetrabutylammonium Azide** are summarized below. Its unique solubility profile is a key differentiator from inorganic azide salts.[1]

Table 1: Physical and Chemical Properties of Tetrabutylammonium Azide



Property	Value	References
CAS Number	993-22-6	[3][4][5]
Molecular Formula	C16H36N4	[3][6][7]
Molecular Weight	284.48 g/mol	[3][6][8]
Appearance	White to off-white or pale yellow powder/crystals	[3][4]
Melting Point	84-88 °C	[3][4][6]
Boiling Point	Decomposes	[1]
Solubility	Soluble in water, methanol, ethanol, DMSO, acetonitrile, dichloromethane, chloroform, benzene, and toluene.	[1][2][4]
Sensitivity	Hygroscopic; sensitive to heat and light.	[1][4][5]
Storage	Store at 2-8 °C under an inert atmosphere.	[3][4][6]

Table 2: Safety and Hazard Information for **Tetrabutylammonium Azide** 



Hazard Category	GHS Classification and Statements	References
Acute Toxicity	Category 3 (Oral, Dermal, Inhalation). H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.	[9][10]
Skin Irritation	Category 2. H315: Causes skin irritation.	[9][10]
Eye Irritation	Category 2. H319: Causes serious eye irritation.	[9][10]
Flammability	Flammable Solid. H228.	[10]
Aquatic Hazard	Acute & Chronic Category 1. H410: Very toxic to aquatic life with long lasting effects.	[8][9]
Other Hazards	EUH032: Contact with acids liberates very toxic gas (Hydrazoic Acid, HN3).	[8][11]
Precautionary	P261: Avoid breathing dust. P273: Avoid release to the environment. P280: Wear protective gloves/clothing/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.	[8][9]

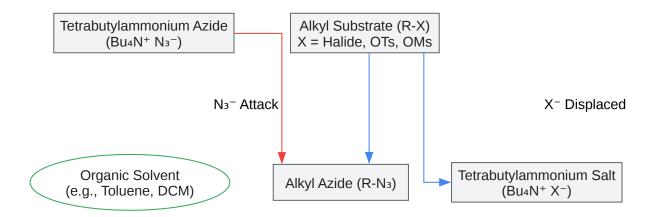
# **Core Applications and Mechanisms**

TBAz is a cornerstone reagent for introducing the azide functional group into organic molecules. Its applications span nucleophilic substitution, catalysis, and bioorthogonal chemistry.



### **Nucleophilic Azidation**

The primary use of TBAz is as a nucleophilic source of the azide ion (N<sub>3</sub><sup>-</sup>) for displacing leaving groups (e.g., halides, mesylates, tosylates) from alkyl substrates. Its solubility in organic solvents ensures high effective concentrations of the azide nucleophile in the reaction medium, leading to efficient and often rapid conversions.[1][2] This is particularly advantageous for secondary and tertiary halides, where inorganic azides perform poorly.[1][2]



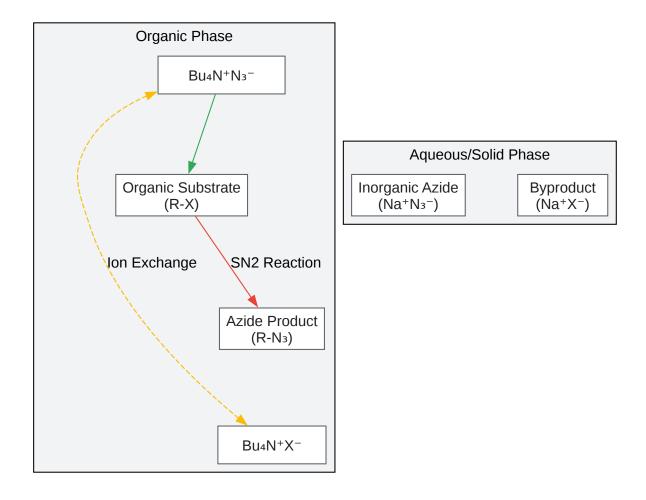
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Caption: General workflow for nucleophilic azidation using TBAz.

### **Phase-Transfer Catalysis (PTC)**

While TBAz is often used stoichiometrically, the underlying principle of its efficacy relates to phase-transfer catalysis. The lipophilic tetrabutylammonium cation can transport the azide anion from a solid or aqueous phase (like that of sodium azide) into an organic phase where the reaction with an organic substrate occurs. Although pre-formed TBAz is used for convenience and to avoid water, understanding its role as a phase-transfer agent is key. When used catalytically with an inorganic azide, the tetrabutylammonium salt shuttles azide ions into the organic phase and the leaving group anion back, regenerating the catalyst.





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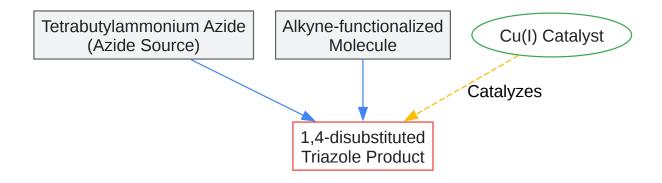
Caption: Logical diagram of phase-transfer catalysis for azidation.

### **Click Chemistry**

TBAz is a preferred azide source for "Click Chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This reaction forms a stable triazole linkage, a cornerstone of bioconjugation, drug discovery, and materials science.[12][13][14] TBAz's solubility in organic solvents used for these reactions ensures efficient participation of the azide



component, which is crucial for achieving the high yields and reliability characteristic of click reactions.[3][15]



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Caption: Role of TBAz in Cu(I)-Catalyzed Azide-Alkyne Cycloaddition.

### **Experimental Protocols**

The following protocols are adapted from published literature and demonstrate the practical application of **Tetrabutylammonium Azide**.

### **Protocol 1: Synthesis of Tetrabutylammonium Azide**

This procedure describes the synthesis of TBAz from sodium azide and a tetrabutylammonium salt via ion exchange.[16]

- Reagents:
  - Sodium Azide (NaN<sub>3</sub>): 13 g (200 mmol)
  - Tetrabutylammonium Hydroxide (Bu4NOH): 26 g (100 mmol)
  - Deionized Water: 30 mL
  - o Dichloromethane (DCM): 50 mL
  - Magnesium Sulfate (MgSO<sub>4</sub>), anhydrous
- Methodology:



- In a suitable flask, dissolve sodium azide in 30 mL of deionized water.
- To this solution, add tetrabutylammonium hydroxide and stir the mixture at room temperature for 90 minutes.
- Add 50 mL of dichloromethane to the mixture and continue stirring for an additional 10 minutes to facilitate phase transfer.
- Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the lower organic layer.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.
- Dry the resulting product under high vacuum for 24 hours to yield **Tetrabutylammonium** Azide.

# Protocol 2: Oxidative $\alpha$ -Azidation of $\beta$ -Ketocarbonyl Compounds

This protocol details a method for the direct  $\alpha$ -azidation of carbonyl derivatives, a powerful transformation for accessing valuable organic azides.[17] Note: This literature example uses sodium azide with a phase-transfer catalyst (TBAI), which generates TBAz in situ. Using preformed TBAz can be an alternative in a suitable solvent system.

- Reagents:
  - β-Ketocarbonyl Substrate: 100 μmol (1.0 equiv)
  - Sodium Azide (NaN<sub>3</sub>): 7.8 mg (120 μmol, 1.2 equiv)
  - Tetrabutylammonium Iodide (TBAI): 7.4 mg (20 μmol, 20 mol %)
  - Dibenzoyl Peroxide (BPO), anhydrous: 29.1 mg (120 μmol, 1.2 equiv)
  - o 1,2-Dichloroethane (DCE): 2.0 mL



- Dichloromethane (DCM) for workup
- Saturated aqueous Sodium Bicarbonate (NaHCO₃)
- Methodology:
  - Suspend the β-ketocarbonyl substrate, sodium azide, and TBAI in 1.0 mL of DCE in a reaction vial with a stir bar.
  - In a separate vial, dissolve the anhydrous dibenzoyl peroxide in 1.0 mL of DCE.
  - Add the BPO solution to the substrate suspension and stir the resulting mixture at room temperature for 20 hours.
  - Upon completion, dilute the reaction mixture with 8 mL of dichloromethane.
  - Transfer the solution to a separatory funnel and extract with 5 mL of saturated aqueous NaHCO<sub>3</sub> solution.
  - Separate the layers and extract the aqueous phase twice more with 10 mL of DCM each time.
  - Combine the organic layers, dry over a suitable drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure to obtain the crude α-azidated product for further purification.

# Protocol 3: Synthesis of Azido-End Functionalized Polymethacrylate (PMMA-N<sub>3</sub>)

This protocol demonstrates a metal-free method for the quantitative end-group transformation of a halide-terminated polymer to an azide-terminated polymer using TBAz in a nonpolar solvent.[2]

- Reagents:
  - Iodo-terminated PMMA (PMMA-I): (e.g., Mn = 2600, 40 mM solution)
  - Tetrabutylammonium Azide (TBAz): (60 mM solution)



- Toluene (anhydrous)
- Hexane/Ethanol mixture (4:1 v/v) for precipitation
- Methodology:
  - In a reaction flask under an inert atmosphere, dissolve the PMMA-I polymer and Tetrabutylammonium Azide in anhydrous toluene to achieve the final concentrations (40 mM and 60 mM, respectively).
  - Heat the reaction mixture to 50 °C with constant stirring.
  - Monitor the reaction progress over time (e.g., quantitative conversion is achieved in approximately 30-60 minutes).
  - After the desired reaction time, cool the solution to room temperature.
  - Precipitate the polymer by slowly adding the reaction solution to a vigorously stirred beaker containing a hexane/ethanol (4:1 v/v) mixture (approx. 10x the volume of the reaction mixture).
  - Collect the precipitated polymer by filtration or centrifugation.
  - Wash the polymer with the precipitation mixture and dry under vacuum to yield the azidoend functionalized polymer (PMMA-N<sub>3</sub>).

### Conclusion

**Tetrabutylammonium Azide** is a superior reagent for introducing azide functionality into organic molecules, a critical step in many synthetic routes within drug development and materials science. Its defining feature—high solubility in organic solvents—overcomes the limitations of inorganic azides, enabling faster, more efficient, and higher-yielding reactions under homogenous conditions.[1][2] From fundamental nucleophilic substitutions to its enabling role in modern click chemistry, TBAz provides researchers with a powerful and versatile tool for molecular construction and modification. Proper handling and adherence to safety protocols are paramount due to its toxicity and the potential to release hazardous hydrazoic acid.



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- To cite this document: BenchChem. [An In-depth Technical Guide to Tetrabutylammonium Azide (CAS 993-22-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1234632#tetrabutylammonium-azide-cas-number-993-22-6]



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